4-(4-硝基苯基)-1,3-噻唑-2-羧酸乙酯

描述

- Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O<sub>5</sub>S .

- It belongs to the class of thiazole derivatives and contains both a nitrophenyl group and an ethyl ester functional group.

- The compound is synthesized through specific reactions, which we’ll explore next.

Synthesis Analysis

- The synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate involves several steps:

- Starting Materials : Phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid.

- Reaction Steps :

- Phenylethylamine reacts with concentrated nitric acid and mixed acid of concentrated sulfuric acid at low temperature.

- The reaction mixture is then raised to room temperature, diluted with water, and pH adjusted using NaOH.

- Ethyl ether extraction is performed, followed by hydrochloric acid extraction.

- The final product, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate , is obtained as a yellow solid.

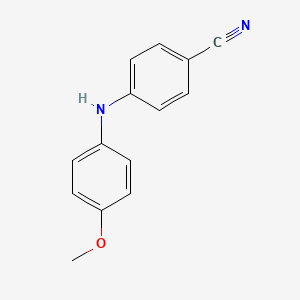

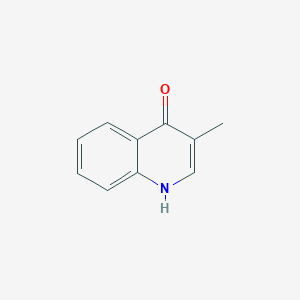

Molecular Structure Analysis

- The compound consists of a thiazole ring , an ethyl ester group , and a nitrophenyl group .

- The nitrophenyl group is attached to the thiazole ring, contributing to its overall structure.

Chemical Reactions Analysis

- The compound can participate in various reactions, including nucleophilic substitutions, ester hydrolysis, and more.

- Specific reactions would depend on the functional groups present and reaction conditions.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Melting Point : Varies based on purity and crystallinity

- Solubility : Soluble in organic solvents

- Odor : Odorless

- Color : Yellow

科学研究应用

Catalytic Reduction of 4-Nitrophenol

- Scientific Field : Nanotechnology and Catalysis .

- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

- Methods of Application : The reduction of 4-NP is carried out in the presence of reducing agents and various nanostructured materials as catalysts . The reaction’s kinetic parameters are easily measured through UV–visible spectroscopic techniques .

- Results or Outcomes : This reaction has helped elucidate different aspects of model catalytic reduction related to thermodynamics parameters .

Precursor in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry .

- Summary of Application : 4-(4-nitrophenyl)thiomorpholine, a compound structurally similar to “Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate”, has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .

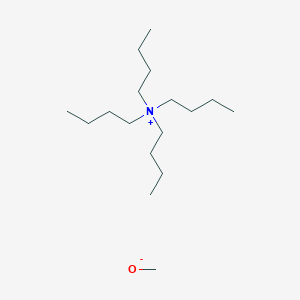

- Methods of Application : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .

- Results or Outcomes : After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions . In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Nanomaterials Research

- Scientific Field : Nanotechnology .

- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) is a universally accepted model catalytic reaction used in nanomaterials research . It helps in understanding the relation between the physico-chemical properties of nanostructured materials (NMs) with its dimensions .

- Methods of Application : The reaction is monitored by UV–visible spectroscopic techniques, which allows for easy measurement of kinetic parameters .

- Results or Outcomes : This research has helped in understanding size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

Chemical Supplies

- Scientific Field : Chemical Industry .

- Summary of Application : Nitrophenyl ethers, which are structurally similar to “Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate”, are used in various chemical supplies .

- Methods of Application : These compounds are used in various applications including cell analysis methods, cell and gene therapy solutions, cell culture, chromatography, controlled environments, genomics, etc .

- Results or Outcomes : The use of nitrophenyl ethers has enhanced the performance and longevity of various chemical supplies .

Nanomaterials Research

- Scientific Field : Nanotechnology .

- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) is a universally accepted model catalytic reaction used in nanomaterials research . It helps in understanding the relation between the physico-chemical properties of nanostructured materials (NMs) with its dimensions .

- Methods of Application : The reaction is monitored by UV–visible spectroscopic techniques, which allows for easy measurement of kinetic parameters .

- Results or Outcomes : This research has helped in understanding size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

Chemical Supplies

- Scientific Field : Chemical Industry .

- Summary of Application : Nitrophenyl ethers, which are structurally similar to “Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate”, are used in various chemical supplies .

- Methods of Application : These compounds are used in various applications including cell analysis methods, cell and gene therapy solutions, cell culture, chromatography, controlled environments, genomics, etc .

- Results or Outcomes : The use of nitrophenyl ethers has enhanced the performance and longevity of various chemical supplies .

安全和危害

- Hazard Statement : May cause allergic skin reactions (H317).

- Precautions : Avoid breathing dust, wash off skin contact, and seek medical attention if skin irritation occurs.

- Fire Hazard : Thermal decomposition can release irritating gases and vapors.

未来方向

- Further research could explore its biological activity, potential applications, and optimization of synthesis methods.

Remember that this analysis is based on available information, and specific details may vary depending on the context and intended use of the compound. Always consult reliable sources and conduct further studies for precise information. If you need more in-depth analysis, consider referring to relevant scientific literature. 🌟

属性

IUPAC Name |

ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWZXPJKMSLAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435426 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

CAS RN |

53101-04-5 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

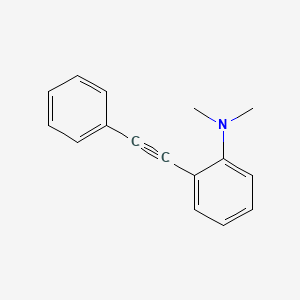

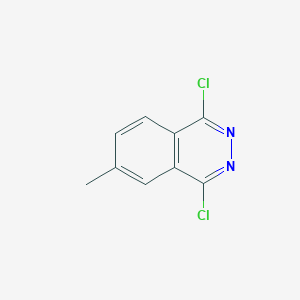

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)